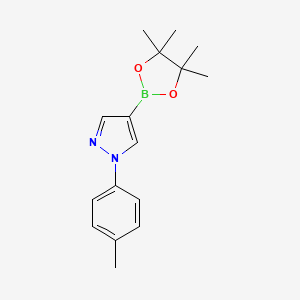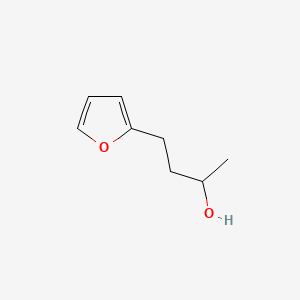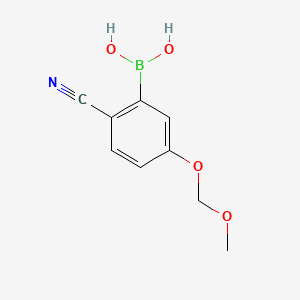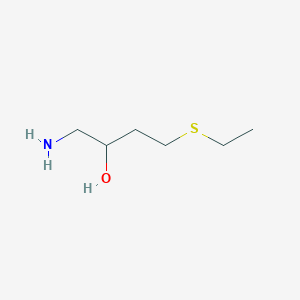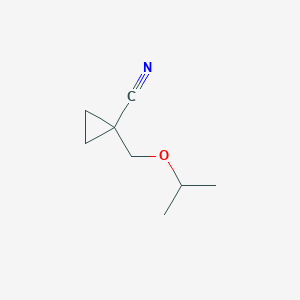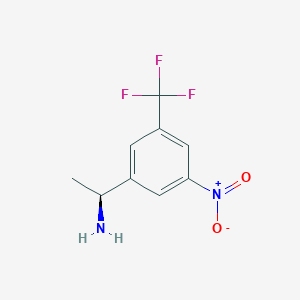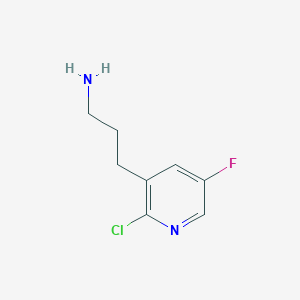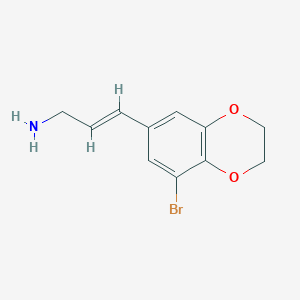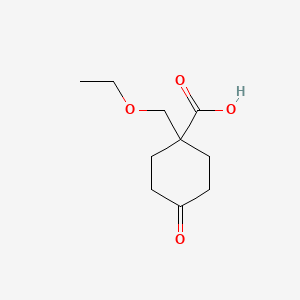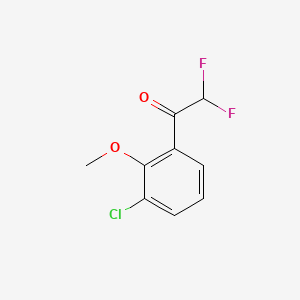
1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one is a chemical compound characterized by the presence of a chloro group, a methoxy group, and two fluorine atoms attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-chloro-2-methoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-Chloro-2-methoxyphenylboronic acid
- 3-Chloro-2-methoxybenzoic acid
- 3-Chloro-2-methoxyphenyl)boronic acid
Comparison: 1-(3-Chloro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone moiety, which imparts distinct chemical and physical properties compared to its analogs. The presence of fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7ClF2O2 |
|---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-8-5(7(13)9(11)12)3-2-4-6(8)10/h2-4,9H,1H3 |
InChI Key |
ASECYQWONRHKTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


